2,4-Dihydroxybenzophenone

説明

Structure

3D Structure

特性

IUPAC Name |

(2,4-dihydroxyphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDDPOHVAMWLBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022406 |

Source

|

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light-yellow solid; [HSDB] Yellow powder; [MSDSonline] |

Source

|

| Record name | Methanone, (2,4-dihydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 194 °C at 1 mm Hg |

Source

|

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in cold water, Insoluble in water, Easily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzene, Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate |

Source

|

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 5.8 lb/gallon at 20 °C |

Source

|

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from hot water, Light-yellow, crystalline solid | |

CAS No. |

131-56-6 |

Source

|

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIHYDROXYBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DIHYDROXYBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2,4-dihydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ54R4Z029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144 °C |

Source

|

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxybenzophenone: Properties, Structure, and Applications

Introduction

2,4-Dihydroxybenzophenone, also known as benzophenone-1, is a versatile organic compound highly valued for its exceptional ultraviolet (UV) absorbing properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and diverse applications, with a particular focus on its role as a photostabilizer in various industrial and research settings. As a key ingredient in sunscreens, plastics, and coatings, this compound plays a crucial role in preventing photodegradation, thereby extending the lifespan and maintaining the integrity of materials exposed to sunlight.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and material science who seek a detailed understanding of this important compound.

Chemical Structure and Physicochemical Properties

This compound belongs to the class of benzophenones, characterized by a diaryl ketone framework.[2] Its structure consists of a benzoyl group attached to a resorcinol (1,3-dihydroxybenzene) moiety. The presence of two hydroxyl groups on one of the phenyl rings is fundamental to its chemical reactivity and its efficacy as a UV absorber.[4]

The IUPAC name for this compound is (2,4-dihydroxyphenyl)(phenyl)methanone.[5]

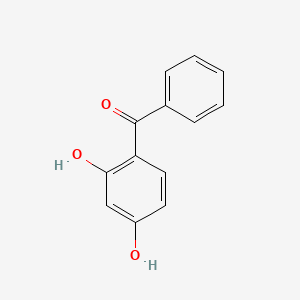

Molecular Structure Visualization

The molecular structure of this compound is depicted below, illustrating the arrangement of the phenyl rings, the central carbonyl group, and the ortho and para hydroxyl groups.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference. This data is critical for its application in various formulations and materials.

| Property | Value | Source(s) |

| CAS Number | 131-56-6 | [1][2][5][6][7][8][9][10] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2][4][7][8] |

| Molecular Weight | 214.22 g/mol | [1][4][5][6][7][10][11] |

| Appearance | White to light yellow crystalline powder | [1][2][4] |

| Melting Point | 142-147 °C | [1][6][8] |

| Boiling Point | 194 °C at 1 mmHg | [6][8] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, acetone, ether, and ethyl acetate. | [2][6][8] |

| Purity | ≥ 99% (HPLC) | [1] |

Mechanism of Action as a UV Absorber

The primary function of this compound is to protect materials from the damaging effects of ultraviolet radiation.[3] Its efficacy stems from its ability to absorb UV energy and dissipate it as harmless thermal energy. This process involves an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.

Upon absorption of UV radiation, the molecule undergoes a reversible tautomerization. The energy is absorbed, causing the proton of the hydroxyl group to transfer to the carbonyl oxygen, forming an unstable keto-enol tautomer. This excited state rapidly relaxes back to the ground state, releasing the absorbed energy as heat and regenerating the original, stable phenolic form. This cyclic process allows the molecule to absorb UV radiation repeatedly without undergoing permanent chemical change.[12]

UV Absorption Mechanism Workflow

The following diagram illustrates the key steps in the photoprotective mechanism of this compound.

Caption: Photoprotective mechanism of this compound.

Synthesis of this compound

Historically, this compound has been synthesized through the Friedel-Crafts acylation of resorcinol with benzoyl chloride or benzoic acid, using catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[13][14] However, these methods often result in low yields and generate significant waste.[13]

More contemporary and efficient methods have been developed. One such improved process involves the reaction of resorcinol with a benzotrihalide (e.g., benzotrichloride) in an aqueous solution of N-methylpyrrolidone, followed by vacuum distillation for purification. This approach offers higher yields and a more environmentally friendly profile.[13][14] Another green synthesis approach utilizes benzoic anhydride as the acylation reagent with a novel, recoverable catalyst.[15]

General Synthesis Protocol via Friedel-Crafts Acylation

Below is a generalized, step-by-step methodology for the synthesis of this compound via the traditional Friedel-Crafts acylation.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol and a suitable solvent (e.g., nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

Acylation: Add benzoyl chloride dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath for several hours until the evolution of hydrogen chloride gas ceases.

-

Hydrolysis: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Product Isolation: The crude product will precipitate. Isolate it by filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or hot water, to obtain pure this compound.[16]

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Industry

The exceptional UV-absorbing properties of this compound make it a valuable component in a wide range of applications.

-

Sunscreens and Cosmetics: It is widely used as a broad-spectrum UV filter in sunscreens and other personal care products to protect the skin from harmful UVA and UVB radiation, thereby helping to prevent sunburn and premature aging.[1][2]

-

Polymers and Plastics: As a photostabilizer, it is incorporated into various polymers such as polyvinyl chloride (PVC), polystyrene, and polyethylene to prevent degradation, discoloration, and loss of mechanical properties upon exposure to sunlight.[1][2][16][17]

-

Coatings and Paints: In paints, varnishes, and other coatings, it helps to maintain color fastness and prevent the binder from breaking down due to UV exposure, thus extending the life of the coating.[1][2][16]

-

Drug Development: The benzophenone scaffold is of interest in medicinal chemistry.[18] this compound and its derivatives have been investigated for various biological activities, including anti-inflammatory properties.[19][20]

-

Analytical Chemistry: It can be used as a reagent in certain analytical methods, including the detection of metal ions.[1]

-

Synthetic Intermediate: It serves as a starting material for the synthesis of other, more complex UV absorbers and functional molecules.[16][17][21]

Safety and Toxicological Profile

While this compound is effective as a UV absorber, its safety profile is a subject of ongoing research. It is considered a mild skin and eye irritant.[16][22][23] Some studies have raised concerns about its potential as an endocrine disruptor, with evidence of estrogenic activity in vitro.[5][16] As such, its use in consumer products is regulated in various regions. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area and to consult the latest safety data sheets (SDS) for detailed handling and disposal information.[22][24]

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-characterized chemical structure and photoprotective mechanism make it an indispensable tool for protecting materials and human skin from the deleterious effects of UV radiation. While its synthesis has evolved towards more efficient and sustainable methods, ongoing research continues to explore its full range of applications and to ensure its safe use. This guide has provided a detailed technical overview to support researchers and professionals in leveraging the unique properties of this versatile molecule.

References

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Dihydroxybenzophenone. Retrieved from [Link]

-

TSI Journals. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Retrieved from [Link]

- Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.

- Google Patents. (n.d.). CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.

-

PMC - NIH. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

-

Zhi Shang Chemical. (n.d.). 2 4-Dihydroxybenzophenone Supplier | CAS 131-56-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. Retrieved from [Link]

-

PubMed Central. (2023, June 27). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in this compound UV Absorbers. Retrieved from [Link]

-

Raytop Chemical. (2022, July 12). How do UV absorbers work ?. Retrieved from [Link]

-

ResearchGate. (2022, November 22). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

-

PMC - NIH. (n.d.). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 131-56-6: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound CAS 131-56-6 | 818652 [merckmillipore.com]

- 10. 2,4-二羟二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,4'-Dihydroxybenzophenone | C13H10O3 | CID 220295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 13. 2,4-Dihydroxy Benzophenone Manufacturers In India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 14. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]

- 15. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]

- 16. This compound CAS#: 131-56-6 [m.chemicalbook.com]

- 17. zhishangchem.com [zhishangchem.com]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound | 131-56-6 [chemicalbook.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. cpachem.com [cpachem.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Foreword: Unveiling the Duality of a Workhorse Molecule

An In-depth Technical Guide to 2,4-Dihydroxybenzophenone (CAS 131-56-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This compound, known in the industry as Benzophenone-1 (BP-1), is far more than a simple UV absorber. While its reputation is built on decades of reliable performance protecting polymers and cosmetic formulations from photodegradation, a deeper look reveals a molecule of significant biological complexity. For the modern researcher, BP-1 presents a fascinating duality: it is a critical industrial compound with well-defined physicochemical properties and, simultaneously, a bioactive agent with emerging therapeutic potential and noted toxicological concerns, such as endocrine disruption.[1][2] This guide moves beyond a standard technical data sheet to provide a comprehensive, field-proven perspective. We will dissect its synthesis, explore its mechanisms of action—both photoprotective and biological—and provide validated protocols for its analysis. The objective is to equip you, the scientist, with the nuanced understanding required to leverage its properties, anticipate its challenges, and unlock its potential in your research and development endeavors.

Physicochemical and Spectroscopic Profile

At its core, this compound is a stable, crystalline organic compound.[3][4] Its utility stems directly from its molecular structure: a benzophenone backbone featuring two hydroxyl groups on one of the phenyl rings. This specific arrangement is critical for its function and reactivity. The ortho-hydroxyl group, in particular, is key to its UV absorption mechanism through the formation of a stable intramolecular hydrogen bond with the carbonyl oxygen.

Table 1: Core Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 131-56-6 | [4] |

| Molecular Formula | C₁₃H₁₀O₃ | [5] |

| Molecular Weight | 214.22 g/mol | [3][5] |

| IUPAC Name | (2,4-dihydroxyphenyl)-phenylmethanone | [2] |

| Synonyms | Benzophenone-1 (BP-1), UV-0, 4-Benzoylresorcinol | [1][6] |

| Appearance | White to pale yellow crystalline powder | [3][4][6] |

| Melting Point | 142-147 °C | [4][5][7][8] |

| Boiling Point | 360-370 °C | [3] |

| UV λmax | ~290 nm and ~322-327 nm | [6][9] |

| UV Absorption Range | 280-400 nm | [10][11] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, acetone, ethyl acetate. | [12] |

Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent industrial synthesis of this compound is a classic electrophilic aromatic substitution: the Friedel-Crafts acylation of resorcinol. The choice of resorcinol as the substrate is causal; its two hydroxyl groups are powerful activating directors, facilitating the acylation reaction. Benzoyl chloride serves as the acylating agent.

The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to generate the highly electrophilic acylium ion from benzoyl chloride.[4] This electrophile then attacks the electron-rich resorcinol ring, primarily at the position para to one hydroxyl group and ortho to the other, leading to the desired product. More modern, greener synthesis processes have been developed using catalysts like bismuth chloride (BiCl₃) with benzoic anhydride as the acylation agent to improve yields and reduce environmental impact.[13]

Diagram: Generalized Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Protocol 2.1: Laboratory Scale Synthesis

(This is a representative protocol synthesized from established chemical principles.[4][13] It must be performed by qualified personnel with appropriate safety measures.)

-

Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Catalyst Suspension: Under an inert atmosphere (e.g., Nitrogen), suspend anhydrous aluminum chloride (1.2 molar equivalents) in a suitable solvent (e.g., nitrobenzene or solvent-free).

-

Reactant Addition: Dissolve resorcinol (1.0 molar equivalent) and benzoyl chloride (1.0 molar equivalent) in the same solvent and add the solution dropwise to the stirred catalyst suspension, maintaining the temperature below 10°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours until the evolution of HCl gas ceases.

-

Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The crude product precipitates. Isolate it by filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure this compound.[14]

-

Validation: Confirm purity and identity using HPLC and melting point analysis.

Core Application: Mechanism as a UV Absorber

The primary industrial application of this compound is as a light stabilizer.[6][11] It functions by absorbing damaging UV radiation in the 280-400 nm range and dissipating the energy as harmless thermal energy.[10][11] This prevents the UV photons from breaking chemical bonds within a polymer matrix or a cosmetic formulation, thereby averting degradation, color fading, and loss of mechanical properties.[3][5]

The mechanism relies on a reversible intramolecular proton transfer, a process known as keto-enol tautomerism, which is facilitated by the ortho-hydroxyl group.

-

Ground State: In its ground state, the molecule exists in a stable phenolic form with a strong intramolecular hydrogen bond.

-

UV Absorption: Upon absorbing a UV photon, the molecule is promoted to an excited singlet state.

-

Energy Dissipation: It undergoes a rapid, radiationless transition to the enol tautomer. This isomerization allows for the dissipation of the absorbed energy through vibrational relaxation (heat) to the surrounding matrix.

-

Return to Ground State: The molecule then quickly reverts to its original, stable phenolic ground state, ready to absorb another UV photon.

This highly efficient cycle of absorption and harmless dissipation makes it an excellent photostabilizer.[5]

Diagram: UV Absorption and Energy Dissipation Cycle

Caption: The photoprotective mechanism of this compound.

Biological Activity and Drug Development Relevance

Beyond its photoprotective role, this compound exhibits significant biological activities that are of high interest to drug development professionals. However, this bioactivity is also the source of toxicological concerns.

Endocrine Disrupting Potential

A significant body of research has identified this compound as a potential endocrine-disrupting chemical (EDC).[2][15] It has been shown to possess estrogenic activity, meaning it can mimic the effects of estrogen in the body.[1][16] Studies have demonstrated its ability to bind to estrogen receptors (ERs) and elicit estrogenic responses in vitro.[1] It has also been reported to have anti-androgenic properties.[1] This activity is a critical consideration for its use in consumer products and a potential liability in drug development, but it also provides a chemical scaffold that could be modified for targeted endocrine therapies.

Anti-Inflammatory and Immunomodulatory Effects

Recent research has uncovered promising anti-inflammatory properties. This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[17][18] The proposed mechanism involves the direct interaction with the myeloid differentiation factor 2 (MD2), a co-receptor of Toll-like receptor 4 (TLR4). By occupying the hydrophobic pocket of MD2, it blocks TLR4 dimerization, a critical step in initiating the pro-inflammatory signaling cascade.[17][18] This inhibition leads to a downstream reduction in pro-inflammatory mediators like iNOS, TNF-α, and IL-12.[18]

Diagram: TLR4/MD2 Signaling Inhibition Pathway

Caption: Inhibition of LPS-induced inflammation via the TLR4/MD2 pathway.

Potential in Osteoporosis Treatment

Studies have also indicated that this compound may promote bone formation.[14][19] It has been observed to stimulate osteoblast differentiation and activation in preosteoblast cells. The mechanism appears to involve the β-catenin signaling pathway, a key regulator of bone mass.[14][19] The compound was shown to increase the phosphorylation of GSK-3β and promote the nuclear localization of β-catenin, leading to the expression of osteoblast-specific markers.[19] This suggests its potential as a lead compound for developing novel osteoanabolic therapies for conditions like osteoporosis.

Analytical Methodologies: Quantification by HPLC

Accurate quantification of this compound in various matrices—from raw materials to biological tissues—is essential for quality control, pharmacokinetic studies, and toxicological assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common, robust, and reliable method.[20][21][22]

The causality for this choice is clear: the molecule's strong chromophore (the benzophenone structure) makes it highly sensitive to UV detection, typically around its λmax of 290 nm.[20] A reverse-phase C18 column provides excellent separation from metabolites and other matrix components when used with a methanol/water or acetonitrile/water mobile phase.[20][21]

Diagram: Analytical Workflow for HPLC Quantification

Caption: Standard workflow for quantifying this compound via HPLC-UV.

Protocol 5.1: HPLC-UV Analysis of this compound

(Based on published methods for biological matrices.[20][21] Adjustments may be necessary based on the specific matrix and instrumentation.)

-

Standard Preparation: Prepare a stock solution of this compound (100 mg/L) in methanol. Create a series of calibration standards (e.g., 0.2-10.0 mg/L) by serial dilution.

-

Sample Preparation (e.g., Brain Tissue):

-

Homogenize a known weight of tissue in an appropriate buffer.

-

Perform protein precipitation with an acid (e.g., perchloric acid) or organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitate.

-

Perform liquid-liquid extraction on the supernatant using a solvent like ethyl acetate.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[20]

-

Mobile Phase: Isocratic elution with Methanol:Water (e.g., 3:1 v/v), potentially with a small percentage of acetic acid (e.g., 3%) to improve peak shape.[20]

-

Flow Rate: 1.0 mL/min.[20]

-

Detection Wavelength: 290 nm.[20]

-

Injection Volume: 20 µL.

-

-

Analysis and Quantification:

-

Inject the prepared standards to generate a linear calibration curve (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve. The correlation coefficient (r²) of the curve should be >0.999 for accurate results.[20]

-

Safety, Handling, and Toxicological Summary

While an effective compound, this compound is not without hazards and requires careful handling.

-

Acute Toxicity: It has low acute toxicity via ingestion, with a reported oral LD50 in rats of 8,600 mg/kg.[23]

-

Irritation: It is classified as a skin irritant and can cause serious eye irritation.[23][24]

-

Handling: Standard laboratory personal protective equipment (PPE) is required, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[23][25] When handling the powder, work should be performed in a well-ventilated area or fume hood to avoid dust inhalation.[23][25]

-

Storage: Store in a cool, dry place in tightly closed containers, away from strong oxidizing agents and bases.[6][23]

Concluding Remarks for the Advanced Practitioner

This compound (BP-1) is a molecule that demands a sophisticated, multi-faceted perspective. For the material scientist, it remains a highly effective and economical UV stabilizer, with a well-understood photophysical mechanism. For the toxicologist and regulatory scientist, it is a compound of interest due to its documented endocrine-disrupting properties, necessitating careful risk assessment. And for the drug discovery professional, its recently uncovered anti-inflammatory and osteoanabolic activities present intriguing new avenues for therapeutic development. Understanding the interplay between its industrial utility, its biological activity, and its toxicological profile is paramount for its intelligent and safe application in any advanced scientific context.

References

- The Endocrine Disruption Exchange — Chemical Details. (n.d.). The Endocrine Disruption Exchange.

- This compound: A Versatile UV Absorber for Various Applications. (2023, April 1). Oqema.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). Chem-Impex.

- Technical Data Sheet - Benzophenone-1. (2020, May 20). MFCI CO.,LTD.

- This compound, UV-0. (n.d.). Shanghai Orient Chemical Co.,Ltd.

- CAS 131-56-6: this compound. (n.d.). CymitQuimica.

- 2,4′-Dihydroxybenzophenone (Ultraviolet absorber UV-0). (n.d.). MedChemExpress.

- 2 4-Dihydroxybenzophenone Supplier | CAS 131-56-6. (n.d.). ZS CHEM.

- Process for the production of 2,4-dihydroxy-benzophenone. (1974). Google Patents.

- 2,4-DIHYDROXY BENZOPHENONE CAS No 131-56-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- This compound. (n.d.). ChemBK.

- [Determination of this compound in mouse brain by high performance liquid chromatography]. (2015). PubMed.

- 2,4′-Dihydroxybenzophenone Exerts Bone Formation and Antiosteoporotic Activity by Stimulating the β-Catenin Signaling Pathway. (n.d.). ACS Publications.

- Chemicals purported to be endocrine disrupters. (n.d.). IEH Consulting.

- Green synthesis process of 2, 4-dihydroxy benzophenone. (n.d.). Google Patents.

- Self-Accelerated Photodegradation of this compound in Water: Formation of Photoactive Products and Implications for the Transformation of Coexisting Organic Contaminants. (2022). ACS Publications.

- Safety data sheet. (n.d.). CPAChem.

- This compound (Benzophenone-1). (n.d.). Kessler Chemical.

- 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. (n.d.). PMC - NIH.

- This compound 99 131-56-6. (n.d.). Sigma-Aldrich.

- [Determination of this compound in mouse brain by high performance liquid chromatography]. (n.d.). ResearchGate.

- This compound CAS No. 131-56-6. (n.d.). Tintoll.

- This compound. (n.d.). Apollo Scientific.

- This compound. (n.d.). ChemicalBook.

- BENZOPHENONE-1. (n.d.). Ataman Kimya.

- UV Benzophenone-1, CAS# 131-56-6 Supplier. (n.d.). Baoxu Chemical.

- Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). MDPI.

- This compound: an efficient UV resistance. (2025). ChemicalBook.

- A Comparative Guide to the Quantification of 4,4'-Dihydroxybenzophenone: Cross-Validation of Analytical Techniques. (n.d.). Benchchem.

- Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses. (n.d.). PMC - PubMed Central.

Sources

- 1. endocrinedisruption.org [endocrinedisruption.org]

- 2. This compound | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 131-56-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. uvabsorbers.com [uvabsorbers.com]

- 7. kesslerchemical.com [kesslerchemical.com]

- 8. This compound 99 131-56-6 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound, UV-0 [greenchemintl.com]

- 11. zhishangchem.com [zhishangchem.com]

- 12. chembk.com [chembk.com]

- 13. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]

- 14. This compound CAS#: 131-56-6 [m.chemicalbook.com]

- 15. iehconsulting.co.uk [iehconsulting.co.uk]

- 16. Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. [Determination of this compound in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. cpachem.com [cpachem.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Significance of 2,4-Dihydroxybenzophenone (UV-0)

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone from Resorcinol

This compound, also known by the trade name UV-0 or Benzophenone-1, is a cornerstone molecule in the field of photostabilization. As a high-efficacy ultraviolet (UV) light absorber, it is indispensable in protecting a vast array of polymeric materials, coatings, and cosmetic formulations from photodegradation.[1] Its molecular architecture, featuring a benzoyl group attached to a resorcinol moiety, allows for the efficient absorption of harmful UV-A and UV-B radiation and its dissipation as harmless thermal energy. Furthermore, this compound serves as a critical intermediate in the synthesis of other advanced UV absorbers, such as 2-hydroxy-4-n-octyloxybenzophenone (UV-531), thereby broadening its industrial footprint.[2]

This technical guide provides a comprehensive exploration of the principal synthetic pathways to this compound, originating from the versatile precursor, resorcinol. We will delve into the mechanistic underpinnings of each route, critically evaluate experimental parameters, and present detailed, field-proven protocols. The narrative is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind synthetic choices and navigating the landscape from classical methods to modern, sustainable innovations.

Strategic Overview of Synthetic Pathways

The synthesis of this compound from resorcinol is primarily achieved through electrophilic acylation reactions. The electron-rich nature of the resorcinol ring makes it highly susceptible to attack by an acylating agent. The choice of agent and catalyst defines the specific synthetic route, each with its own set of advantages and challenges regarding yield, purity, cost, and environmental impact. The four predominant strategies are the Friedel-Crafts acylation, the Fries rearrangement, the Houben-Hoesch reaction, and direct reaction with benzotrichloride.

Part I: The Friedel-Crafts Acylation: The Workhorse Route

The Friedel-Crafts acylation is the most prevalent and industrially significant method for synthesizing this compound.[3] This reaction involves the electrophilic substitution of a hydrogen atom on the resorcinol ring with a benzoyl group, typically derived from benzoyl chloride or benzoic anhydride, and is mediated by a Lewis acid catalyst.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The causality of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic resorcinol ring.

-

Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion (C₆H₅CO⁺) complex.

-

Electrophilic Attack: The resorcinol molecule, being highly activated by its two hydroxyl groups, acts as a potent nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6), which possess the highest electron density. The C-4 position is sterically more accessible than the C-2 position, leading to the desired 2,4-disubstituted product.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the stable aromatic ring, yielding the final this compound-catalyst complex.

-

Workup: The reaction is quenched with water or dilute acid to hydrolyze the complex, liberating the final product and precipitating the Lewis acid as its hydroxide.

Causality of Experimental Choices & Optimization

The success of the synthesis is critically dependent on the careful control of several parameters.

| Parameter | Choice & Rationale | Typical Values |

| Acylating Agent | Benzoyl Chloride: Most common due to high reactivity. Benzoic Anhydride/Acid: Greener alternatives but less reactive, often requiring harsher conditions or more efficient catalysts.[4][5] | N/A |

| Catalyst | Aluminum Chloride (AlCl₃): Highly effective but required in stoichiometric amounts due to complexation with both reactant and product hydroxyl groups. Generates significant waste.[3] Zinc Chloride (ZnCl₂): Milder Lewis acid, can sometimes be used in catalytic amounts, especially in melt reactions.[6] | 1.0 - 1.2 moles per mole of benzoyl chloride |

| Solvent | Solvent-free (Melt): An environmentally friendly option where molten resorcinol acts as the solvent. Leads to high reaction rates but can be challenging to control.[7] Organic Solvents: Historically, solvents like nitrobenzene were used but are now avoided due to toxicity. | N/A |

| Temperature | Must be carefully controlled. Too low, and the reaction is sluggish. Too high (>140-150°C), and byproduct formation (e.g., xanthenes, di-acylated products) increases, reducing yield and purity.[7] | 60 - 140°C |

| Molar Ratio | A slight excess of resorcinol is often used to ensure complete consumption of the more expensive benzoyl chloride and to minimize di-acylation. | Resorcinol:Benzoyl Chloride:AlCl₃ = 5:1:1.2 (Solvent-free example)[7] |

Detailed Experimental Protocol: Solvent-Free Friedel-Crafts Acylation

This protocol is adapted from a high-yield, solventless methodology.[7]

Safety Precaution: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous AlCl₃ is highly corrosive and reacts violently with water. Resorcinol and benzoyl chloride are irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution).

-

Heating mantle with temperature controller.

-

Resorcinol (50 mmol)

-

Anhydrous Aluminum Chloride (15 mmol)

-

Benzoyl Chloride (10 mmol)

-

Cold, dilute Hydrochloric Acid (e.g., 2 M)

Procedure:

-

Melt Reactant: To the reaction flask, add resorcinol (50 mmol). Heat the flask in the heating mantle to 140°C until the resorcinol is completely molten.

-

Catalyst Addition: Begin stirring the molten resorcinol. Carefully and portion-wise, add anhydrous aluminum chloride (15 mmol). The mixture will become viscous and evolve some HCl gas. Continue stirring until the mixture is homogenous.

-

Acylating Agent Addition: Slowly add benzoyl chloride (10 mmol) to the reaction mixture. An exothermic reaction will occur, and the evolution of HCl gas will increase significantly. Maintain the temperature at 140°C.

-

Reaction: Continue stirring the molten mixture at 140°C for approximately 10 minutes. The mixture will gradually solidify.

-

Workup & Isolation: a. Turn off the heating and allow the flask to cool to room temperature. b. To the solid mass, very slowly and carefully add a cold, dilute solution of hydrochloric acid while stirring. This step is highly exothermic and hydrolyzes the aluminum complexes. c. Continue stirring until the solid product is a fine slurry. d. Isolate the crude solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove any remaining salts and unreacted resorcinol.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals of this compound.

Part II: The Fries Rearrangement: A Two-Step Alternative

The Fries rearrangement offers an alternative pathway that proceeds via an O-acylated intermediate, resorcinol monobenzoate.[8][9] This ester is then rearranged to the C-acylated hydroxyketone in the presence of an acid catalyst.

Reaction Mechanism

-

O-Acylation (Esterification): Resorcinol is first reacted with benzoyl chloride (often in the presence of a mild base like pyridine) to form resorcinol monobenzoate. This is a standard esterification reaction.

-

Rearrangement: The isolated resorcinol monobenzoate is heated with a Lewis acid (e.g., AlCl₃, TiCl₄) or a Brønsted acid. The catalyst coordinates to the carbonyl oxygen and the phenolic oxygen, facilitating the cleavage of the ester bond to generate an acylium ion. This ion can then re-attack the aromatic ring intramolecularly or intermolecularly, primarily at the ortho and para positions, followed by rearomatization to yield this compound.[5][9]

Advantages and Disadvantages

-

Advantages: This method can sometimes offer better regioselectivity and may proceed under milder conditions than a direct, high-temperature Friedel-Crafts reaction. It can be a cleaner reaction, as the initial esterification is typically high-yielding.

-

Disadvantages: It is a two-step process, which adds to the overall reaction time and complexity. The rearrangement step itself can still produce a mixture of isomers and requires a stoichiometric amount of catalyst.

Part III: Green and Alternative Synthetic Approaches

Driven by the principles of green chemistry, significant research has focused on developing more sustainable methods for synthesizing this compound.

Green Chemistry Innovations

The primary goals are to replace hazardous reagents and catalysts, eliminate solvents, and improve atom economy.

-

Heterogeneous Solid Acid Catalysts: To circumvent the problems associated with homogeneous Lewis acids like AlCl₃ (corrosivity, large waste streams), researchers have explored solid acid catalysts. Acid-treated montmorillonite clays and zeolites (like HZSM-5) have been shown to effectively catalyze the acylation of resorcinol with benzoic anhydride or benzoic acid.[4][5] These catalysts are non-corrosive, easily separated by filtration, and can often be regenerated and reused, drastically improving the environmental profile of the synthesis.[4]

-

Use of Benzoic Anhydride/Acid: Replacing highly reactive and corrosive benzoyl chloride with benzoic anhydride or benzoic acid is a key green strategy.[4][5] While less reactive, their use in conjunction with efficient solid acid catalysts can lead to high yields of the desired product with water being the only byproduct when using benzoic acid.

-

Phase Transfer Catalysis: When using less miscible reactants like resorcinol (water-soluble) and benzotrichloride (organic-soluble), phase transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., octadecyltrimethylammonium bromide) can dramatically improve reaction rates and yields.[1][10] The PTC facilitates the transport of the resorcinolate anion into the organic phase, where it can react with benzotrichloride, achieving yields up to 95.7% with 99.4% purity.[10]

Detailed Experimental Protocol: Green Synthesis Using a Solid Acid Catalyst

This protocol is based on the use of a reusable zeolite catalyst with benzoic anhydride.[4]

Materials & Equipment:

-

Reaction flask with magnetic stirrer, condenser, and heating mantle.

-

Resorcinol (e.g., 1.76 g)

-

Benzoic Anhydride (e.g., 2.26 g)

-

Composite HZSM-5 zeolite catalyst (e.g., 0.16 g)

-

Ethanol

-

Acetone

Procedure:

-

Prepare Solutions: Prepare a saturated solution of resorcinol in ethanol at 60°C. Prepare a separate saturated solution of benzoic anhydride in ethanol at 60°C.

-

Reaction Setup: Add the HZSM-5 catalyst and the saturated resorcinol solution to the reaction flask. Begin stirring and heat to 70-80°C.

-

Addition: Slowly add the saturated benzoic anhydride solution dropwise to the flask.

-

Reaction: Maintain the reaction under reflux at 70-80°C for 3-4 hours.

-

Catalyst & Product Separation: a. Cool the reaction mixture to room temperature. A solid precipitate containing the product and catalyst will form. b. Filter the solid mixture. c. Dissolve the filtered solid in acetone. The product will dissolve while the zeolite catalyst will not. d. Filter the mixture to recover the solid catalyst, which can be washed, dried, and reused.

-

Product Isolation: a. Take the acetone filtrate and remove the acetone by rotary evaporation to obtain the crude product. b. Purify the crude product by recrystallization from an ethanol/water (e.g., 4:1) mixture to obtain the final product with purity >99%.[4]

Part IV: Purification and Analytical Characterization

Regardless of the synthetic route, the crude this compound requires purification to remove unreacted starting materials, catalysts, and side products. The final product's identity and purity must then be rigorously confirmed.

Purification Methodologies

-

Alkaline Wash and Acidification: A highly effective method for removing colored impurities involves dissolving the crude product in an aqueous alkaline solution (pH 8.5-9.0).[11] The impurities can often be filtered off. The desired product is then reprecipitated by acidifying the filtrate, followed by filtration, washing, and drying. Treatment with a reducing agent like sodium hydrosulfite in the alkaline solution can further decolorize the product.[11]

-

Recrystallization: This is the most common laboratory-scale purification technique. A mixed solvent system of ethanol and water is highly effective, yielding a product with high purity (>99%).[4]

Analytical Characterization

A combination of techniques is used to validate the final product against a reference standard.

| Technique | Purpose | Expected Results |

| Melting Point | Purity assessment | 144-146 °C |

| FTIR Spectroscopy | Functional group identification | Broad peak ~3180-3400 cm⁻¹ (hydroxyl, -OH), Strong peak ~1625 cm⁻¹ (carbonyl, C=O), Peaks ~1450-1600 cm⁻¹ (benzene ring skeletal vibrations).[1][12] |

| HPLC | Purity determination and quantification | A sharp, single peak at a specific retention time. A typical mobile phase is methanol-water (3:1) with 3% acetic acid, with UV detection at 290 nm.[13][14] |

| ¹H NMR | Structural elucidation | Signals corresponding to aromatic protons and hydroxyl protons, with characteristic chemical shifts and splitting patterns. |

| UV-Vis Spectroscopy | Confirmation of UV absorption properties | Maximum absorbance (λmax) around 290-325 nm, confirming its function as a UV absorber.[7][12] |

Conclusion and Future Outlook

The synthesis of this compound from resorcinol is a well-established and versatile process, with the Friedel-Crafts acylation remaining the dominant industrial method. However, its reliance on stoichiometric, corrosive Lewis acids and often harsh conditions presents significant environmental and handling challenges. The future of this compound synthesis is firmly rooted in the principles of green chemistry. The development and adoption of heterogeneous, recyclable solid acid catalysts, the use of safer acylating agents like benzoic acid, and the optimization of solvent-free processes are paving the way for more sustainable and economically viable manufacturing. These innovations not only reduce the environmental footprint but also often lead to simpler workup procedures and higher purity products, ensuring that this critical UV absorber can be produced responsibly for decades to come.

References

-

Zhang, Y. (n.d.). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals. Retrieved from [Link]

- Gaetani, E. (1974). Purification of 2,4-dihydroxy-benzophenone. U.S. Patent 3,830,845.

- Wu, Y., & Li, X. (2021). Green synthesis process of 2, 4-dihydroxy benzophenone. Chinese Patent CN107879910B.

-

Lippmaa, H., & Koppel, I. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM, 681(1-3), 133-140. Retrieved from [Link]

-

Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Organic Chemistry: An Indian Journal, 10(6), 211-216. Retrieved from [Link]

-

Bolognini, M., Cavani, F., Scipioni, A., & Trifirò, F. (2004). An environmentally friendly synthesis of this compound by the single-step O-mono-benzoylation of 1,3-dihydroxybenzen. Comptes Rendus Chimie, 7(2), 143-150. Retrieved from [Link]

-

Lin, C. H., Wu, H. C., Li, Y. S., Chen, S. H., & Lin, H. T. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8206. Retrieved from [Link]

-

Desai, R. D., & Radha, K. S. (1940). Studies in the Friedel-Crafts reaction. Part VI. The action of acetic anhydride and benzoyl chloride on methyl β-resorcylate. Proceedings of the Indian Academy of Sciences - Section A, 12(1), 46-51. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Hoesch reaction. Wikipedia. Retrieved from [Link]

- Kinstle, J. F. (1974). Process for the production of 2,4-dihydroxy-benzophenone. U.S. Patent 3,843,729.

-

Sihauli Chemicals Private Limited. (2023). 2,4-Dihydroxy Benzophenone Manufacturers In India. Retrieved from [Link]

- Dexter, M. (1968). Process for the preparation of 2, 4-dihydroxybenzophenone. U.S. Patent 3,371,119.

- Rosenquist, N. R. (1996). Method for making acyl substituted resorcinols. U.S. Patent 5,567,850.

-

Wikipedia contributors. (n.d.). Gattermann reaction. Wikipedia. Retrieved from [Link]

-

Arulprakash, A., et al. (2023). Growth and characterization of organic this compound single crystals for nonlinear optical applications. Journal of Materials Science: Materials in Electronics, 34(20), 1-17. Retrieved from [Link]

-

Wang, Y., et al. (2015). [Determination of this compound in mouse brain by high performance liquid chromatography]. Wei sheng yan jiu = Journal of hygiene research, 44(3), 488-491. Retrieved from [Link]

-

Wang, Y., et al. (2015). [Determination of this compound in mouse brain by high performance liquid chromatography]. ResearchGate. Retrieved from [Link]

-

Zhang, Y. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Organic Chemistry: An Indian Journal, 9(10). Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. tsijournals.com [tsijournals.com]

- 3. US3371119A - Process for the preparation of 2, 4-dihydroxybenzophenone - Google Patents [patents.google.com]

- 4. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. US5567850A - Method for making acyl substituted resorcinols - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. kbfi.ee [kbfi.ee]

- 9. Fries Rearrangement [sigmaaldrich.com]

- 10. tsijournals.com [tsijournals.com]

- 11. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. [Determination of this compound in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone via Friedel-Crafts Acylation

Senior Application Scientist Publication | Chemical Synthesis Division

Abstract

2,4-Dihydroxybenzophenone, a critical ultraviolet (UV) absorber, is of paramount importance in the formulation of polymers, coatings, and cosmetic products to prevent photodegradation.[1][2] This technical guide provides an in-depth exploration of its synthesis through the Friedel-Crafts acylation of resorcinol. We dissect the underlying electrophilic aromatic substitution mechanism, detailing the pivotal role of the Lewis acid catalyst in generating the reactive acylium ion intermediate. A comprehensive, field-proven experimental protocol is presented, covering reaction setup, execution, work-up, and purification. Furthermore, this document addresses key process optimization parameters, potential side reactions such as the Fries rearrangement, and critical safety protocols required for handling the associated reagents. This guide is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology for the laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

Benzophenone derivatives are a cornerstone of UV stabilization technology. Among them, this compound (also known as Benzophenone-1 or UV-0) is a foundational molecule, widely utilized for its ability to absorb UVA and UVB radiation, dissipating the energy as harmless heat. Its applications are extensive, ranging from protecting polyethylene, polystyrene, and epoxy resins to serving as an intermediate in the synthesis of more complex and specialized UV absorbers.[1][3]

While several synthetic routes exist—including those starting from benzotrichloride or benzonitrile—the Friedel-Crafts acylation of resorcinol with benzoyl chloride remains a classic and instructive method.[1][4][5] This approach, while historically challenged by catalyst consumption and yield limitations, offers a direct pathway to the target molecule and serves as an excellent case study in electrophilic aromatic substitution on highly activated phenolic substrates.[6][7]

The Friedel-Crafts Acylation: Core Principles and Mechanism

The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, is a fundamental carbon-carbon bond-forming reaction that introduces an acyl group onto an aromatic ring.[8][9] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is a highly reactive acylium ion.[10][11]

Reaction Mechanism

The synthesis of this compound from resorcinol and benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), follows a well-established multi-step mechanism.

Step 1: Generation of the Acylium Ion Electrophile The Lewis acid catalyst interacts with the acylating agent (benzoyl chloride). The aluminum atom in AlCl₃ accepts a lone pair of electrons from the chlorine atom of benzoyl chloride, forming a complex. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][11][12]

Step 2: Electrophilic Attack on the Aromatic Ring Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring due to the strong electron-donating effects of its two hydroxyl groups. The nucleophilic π-system of the resorcinol attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at positions ortho or para to the hydroxyl groups (positions 2, 4, or 6). This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[10]

Step 3: Rearomatization A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product complexed with the catalyst.[13]

Step 4: Liberation of the Product The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[9] This is a critical distinction from Friedel-Crafts alkylation; because of this complexation, a stoichiometric amount or more of the catalyst is required.[9][14] The final product, this compound, is liberated from this complex during an aqueous work-up step.[9]

Validated Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations involving corrosive or volatile reagents must be performed within a certified fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g | 1.0 | High purity, dry |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.1 g (11.8 mL) | 1.0 | Freshly distilled or new bottle |

| Aluminum Chloride | AlCl₃ | 133.34 | 15.0 g | 1.1 | Anhydrous , handle quickly |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 mL | - | For work-up |

| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | ~50 mL | - | For washing |

| Brine (sat. NaCl) | NaCl | 58.44 | ~50 mL | - | For washing |

| Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Anhydrous, for drying |

| Hexane / Ethanol | - | - | As needed | - | For recrystallization |

Step-by-Step Methodology

1. Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

-

Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[10]

-

Charge the flask with anhydrous aluminum chloride (15.0 g) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

2. Formation of the Electrophile:

-

Cool the stirred AlCl₃ suspension to 0°C in an ice/water bath.

-

Dissolve benzoyl chloride (11.8 mL) in anhydrous dichloromethane (25 mL) and add this solution to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C.[10]

3. Acylation Reaction:

-

In a separate beaker, dissolve resorcinol (11.0 g) in anhydrous dichloromethane (25 mL).

-

Add the resorcinol solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Reaction Work-up and Isolation:

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated HCl.[10][15] This step is highly exothermic and will release HCl gas.

-

Stir the mixture vigorously for 15 minutes to fully decompose the aluminum chloride complex.[15]

-

Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

-

Extract the aqueous layer with an additional 20 mL of dichloromethane.[10]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).[10]

5. Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[10][15]

-

The crude product will be a solid. Purify this solid by recrystallization. A mixture of ethanol and water or hexane is often effective.[16] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Process Optimization and Key Considerations

Catalyst Choice and Stoichiometry

While AlCl₃ is the classic catalyst, other Lewis acids like ZnCl₂, FeCl₃, or TiCl₄ can also be used.[1][14] ZnCl₂ is milder and may offer better selectivity in some cases, though it is generally less reactive.[1][17] For highly activated substrates like resorcinol, catalytic amounts of milder Lewis acids or even Brønsted acids may be sufficient under certain conditions.[9] A slight stoichiometric excess of the catalyst (e.g., 1.1 equivalents) is recommended to account for any incidental moisture and to drive the reaction to completion.

Temperature Control and the Fries Rearrangement

Temperature is a critical parameter. The initial acylation can occur on one of the hydroxyl groups (O-acylation) to form an ester, resorcinol dibenzoate. This ester can then undergo a Lewis acid-catalyzed Fries rearrangement to the desired C-acylated product (hydroxy ketone).[18][19][20]

-

Low temperatures (0-25°C) generally favor direct C-acylation and para-substitution.

-

Higher temperatures can promote the Fries rearrangement, with the ortho-product often being favored under thermodynamic control.[18][20]

For the synthesis of this compound, maintaining low temperatures during reagent addition is crucial to control the exothermic reaction and minimize the formation of undesired isomers or byproducts.[10]

Potential Side Reactions

-

Diacylation: Due to the electron-withdrawing nature of the first acyl group, the product ketone is deactivated towards further electrophilic substitution, making polyacylation less likely than in Friedel-Crafts alkylation.[9][14]

-

Formation of Resorcinol-Benzein: In some processes, particularly those involving benzotrichloride, reddish-brown impurities like resorcinol-benzein can form, complicating purification.[6][7] The described protocol generally minimizes this.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Expected Value |

| Appearance | Pale yellow or white needles/powder[21] |

| Melting Point | 144-146 °C[3][21] |

| Infrared (IR) Spectroscopy | Key peaks: ~3180-3400 cm⁻¹ (broad, -OH stretch), ~1625 cm⁻¹ (C=O stretch), 1450-1600 cm⁻¹ (aromatic C=C stretch)[3] |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and hydroxyl protons. The exact chemical shifts are solvent-dependent.[21] |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) around 322-327 nm in ethanol.[2] |

Safety and Handling

The Friedel-Crafts acylation involves several hazardous materials that require strict safety protocols.

-

Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It reacts violently with moisture, releasing HCl gas. Handle in a fume hood, wear gloves and eye protection, and use only anhydrous equipment.[10][15]

-

Benzoyl Chloride: Corrosive and a lachrymator (causes tears). Should be handled exclusively in a fume hood.[15][16]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.[15]

-

Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. The quenching step must be performed slowly in a fume hood and behind a safety shield.[16]

Proper disposal of chemical waste, including chlorinated solvents and acidic aqueous waste, must follow institutional and regulatory guidelines.

Conclusion

The Friedel-Crafts acylation provides a direct and effective method for synthesizing this compound from resorcinol and benzoyl chloride. Success hinges on a firm understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and strict temperature control. By following the validated protocol and safety guidelines outlined in this guide, researchers can reliably produce this industrially significant UV absorber with high purity for further application and development.

References

- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Google Patents. (1968). US3371119A - Process for the preparation of 2, 4-dihydroxybenzophenone.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). Benzophenone, 2,4-dihydroxy-. Available at: [Link]

- Google Patents. (1974). US3843729A - Process for the production of 2,4-dihydroxy-benzophenone.

-

Niknam, K., & Damya, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41457-41487. Available at: [Link]

-

Choudary, B. M., Sridhar, C., & Sateesh, M. (2001). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 101(9), 2821-2822. Available at: [Link]

-

Niknam, K., & Damya, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

-

Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 - dihydroxybenzophenone (UV-214). Trade Science Inc. Journals. Available at: [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

- Google Patents. (1973). US3769349A - Process for preparing 2,4-dihydroxybenzophenones.

-

Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8206. Available at: [Link]

-

Wang, L., et al. (2008). Synthesis of 2, 4, 4′-Trihydroxybenzophenone. Conference Paper. Available at: [Link]

-

Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

-

European Patent Office. (1985). Process for the preparation of 2,4-dihydroxybenzophenones. Available at: [Link]

-

Desai, R. D., & Ekhlas, M. (1938). Studies in the friedel-crafts reaction. Part V. The action of acetic anhydride and benzoyl chloride on resacetophenone, β-orcacetophenone and 4-benzoylresorcinol. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 194-202. Available at: [Link]

- Google Patents. (1996). US5567850A - Method for making acyl substituted resorcinols.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. (n.d.). Facile synthesis and photo-Fries rearrangement of 2-benzoyl-4-benzoyloxyphenol leading to dibenzoyldihydroxybenzene derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

- Google Patents. (2020). CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.

-

OCESSENTIALS. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available at: [Link]

-

Khan Academy. (n.d.). Friedel crafts acylation addendum [Video]. Available at: [Link]

Sources

- 1. US3371119A - Process for the preparation of 2, 4-dihydroxybenzophenone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. tsijournals.com [tsijournals.com]

- 4. chembk.com [chembk.com]

- 5. US3843729A - Process for the production of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]